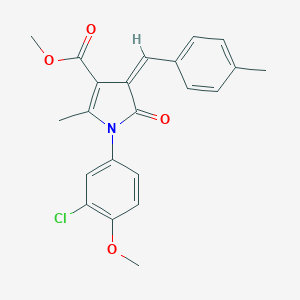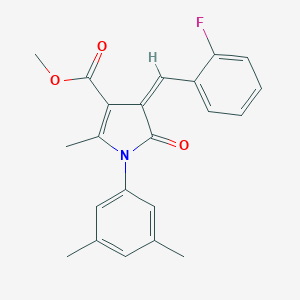![molecular formula C27H32N2O2S B297480 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide](/img/structure/B297480.png)
4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer cell growth, microbial growth, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide have been studied in various animal models. This compound has been shown to reduce tumor growth and improve survival rates in mice with cancer. It has also been shown to reduce bacterial and fungal growth in vitro and in vivo. Additionally, this compound has been shown to reduce inflammation and improve symptoms in various animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide in lab experiments include its potential as a therapeutic agent for cancer, microbial infections, and inflammatory diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
The future directions for research on 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide include further studies on its mechanism of action, toxicity, and potential as a therapeutic agent in humans. Additionally, this compound could be modified to improve its efficacy and reduce any potential side effects. Further studies could also explore the potential of this compound in combination with other drugs for improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide has been achieved using various methods. One of the most common methods is the reaction of 4-tert-butylbenzaldehyde with 4-methylphenylpropargylamine and 2-(4-bromo-5-propylthiazol-2-yl)acetonitrile in the presence of a palladium catalyst. Another method involves the reaction of 4-tert-butylbenzaldehyde with 4-methylphenylpropargylamine and 2-(4-chloro-5-propylthiazol-2-yl)acetonitrile in the presence of a copper catalyst.
Applications De Recherche Scientifique
The potential applications of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide in scientific research are vast. This compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of various cancer cells. It has also been studied for its antimicrobial properties, as it has been shown to have activity against various bacteria and fungi. Additionally, this compound has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in various animal models.
Propriétés
Nom du produit |
4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide |
|---|---|
Formule moléculaire |
C27H32N2O2S |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide |
InChI |
InChI=1S/C27H32N2O2S/c1-6-7-23-25(20-10-8-18(2)9-11-20)29-26(32-23)28-24(31)17-16-22(30)19-12-14-21(15-13-19)27(3,4)5/h8-15H,6-7,16-17H2,1-5H3,(H,28,29,31) |
Clé InChI |
HXLBKBRXYAJLAN-UHFFFAOYSA-N |
SMILES |
CCCC1=C(N=C(S1)NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C |
SMILES canonique |
CCCC1=C(N=C(S1)NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)

![(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297405.png)
![methyl (4Z)-4-(4-chlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297406.png)

![methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297408.png)

![ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297410.png)


![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)